
Sulfuric acid--N-pentylpentan-1-amine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid–N-pentylpentan-1-amine (1/1) is a chemical compound that combines sulfuric acid with N-pentylpentan-1-amine in a 1:1 molar ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–N-pentylpentan-1-amine (1/1) typically involves the reaction of sulfuric acid with N-pentylpentan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
H2SO4+C5H11NH2→C5H11NH3+HSO4−
Industrial Production Methods
In an industrial setting, the production of sulfuric acid–N-pentylpentan-1-amine (1/1) involves the use of large-scale reactors where sulfuric acid and N-pentylpentan-1-amine are mixed in the appropriate stoichiometric ratio. The reaction is typically carried out at elevated temperatures to increase the reaction rate and yield. The product is then purified through various separation techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid–N-pentylpentan-1-amine (1/1) can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines with lower oxidation states.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro compounds, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid–N-pentylpentan-1-amine (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which sulfuric acid–N-pentylpentan-1-amine (1/1) exerts its effects involves the interaction of the amine group with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The sulfuric acid component can act as a proton donor, facilitating various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sulfuric acid–N-butylbutan-1-amine (1/1)
- Sulfuric acid–N-hexylhexan-1-amine (1/1)
- Sulfuric acid–N-propylpropan-1-amine (1/1)
Uniqueness
Sulfuric acid–N-pentylpentan-1-amine (1/1) is unique due to its specific chain length and the resulting chemical properties. The pentyl group provides a balance between hydrophobic and hydrophilic interactions, making it suitable for a variety of applications that require specific solubility and reactivity characteristics.
Eigenschaften
CAS-Nummer |
5137-23-5 |
|---|---|
Molekularformel |
C10H25NO4S |
Molekulargewicht |
255.38 g/mol |
IUPAC-Name |
N-pentylpentan-1-amine;sulfuric acid |
InChI |
InChI=1S/C10H23N.H2O4S/c1-3-5-7-9-11-10-8-6-4-2;1-5(2,3)4/h11H,3-10H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
UYOZJBDIXIOJFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNCCCCC.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
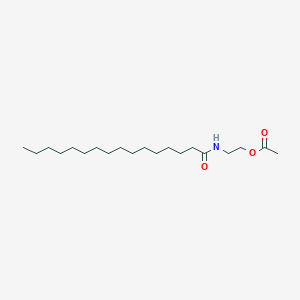
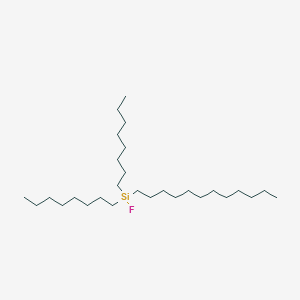
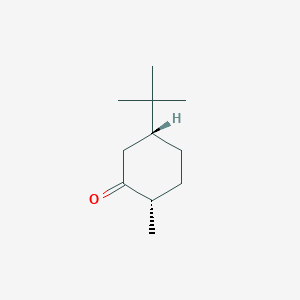

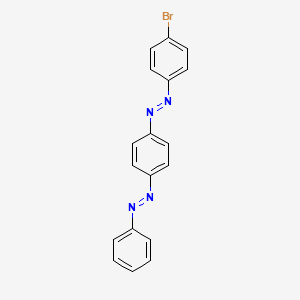
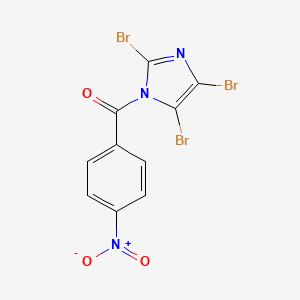

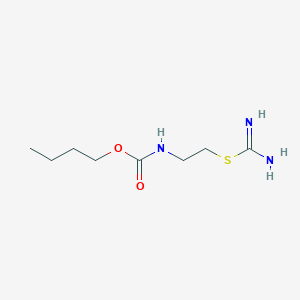
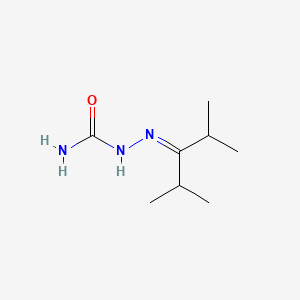
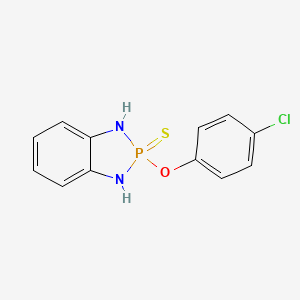
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
